molecular formula C24H28N2O3 B15159883 N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide CAS No. 675832-39-0

N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide

Cat. No.: B15159883
CAS No.: 675832-39-0
M. Wt: 392.5 g/mol
InChI Key: JSBUXAJKYTUOFD-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is an organic compound that features a benzamide core substituted with a decanoyl group, a hydroxy group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-cyanophenylamine, which is then acylated with decanoyl chloride to introduce the decanoyl group. The resulting intermediate is further reacted with 2-hydroxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Scientific Research Applications

N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes or the disruption of cellular metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)-2-hydroxybenzamide: Lacks the decanoyl group, which may affect its solubility and bioactivity.

    N-(4-Cyanophenyl)-5-decanoylbenzamide: Lacks the hydroxy group, which may influence its reactivity and interaction with biological targets.

Uniqueness

N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is unique due to the presence of both the decanoyl and hydroxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its potential to form hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

675832-39-0

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-decanoyl-2-hydroxybenzamide

InChI

InChI=1S/C24H28N2O3/c1-2-3-4-5-6-7-8-9-22(27)19-12-15-23(28)21(16-19)24(29)26-20-13-10-18(17-25)11-14-20/h10-16,28H,2-9H2,1H3,(H,26,29)

InChI Key

JSBUXAJKYTUOFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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